(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine
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Overview
Description
(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine: is a chiral amine compound that features a phenyl group attached to a pyrrolidine ring via an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. For example, the reduction of (1R)-1-Phenyl-2-pyrrolidin-1-ylpropan-1-one with a chiral borane complex can yield the desired amine with high enantiomeric purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often employ heterogeneous catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve efficient and selective reduction of the precursor compounds .
Chemical Reactions Analysis
Types of Reactions: (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or imines using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as converting ketones back to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed:
Oxidation: Corresponding ketones or imines
Reduction: Primary or secondary amines
Substitution: Various substituted amines or amides
Scientific Research Applications
Chemistry: In organic synthesis, (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds .
Biology and Medicine: Its structural similarity to certain neurotransmitters suggests it may interact with neurological receptors, making it a candidate for research in neuropharmacology .
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. In neuropharmacology, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol: This compound shares a similar pyrrolidine and phenyl structure but differs in the presence of a hydroxyl group instead of an amine group.
(1R)-1-Phenyl-2-pyrrolidin-1-ylpropan-1-one: This ketone derivative is structurally similar but lacks the amine functionality.
Uniqueness: The unique combination of the phenyl group, pyrrolidine ring, and chiral amine functionality in (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine distinguishes it from other compounds. Its specific stereochemistry and functional groups contribute to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHRUKAVZEIRO-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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